Poziotinib - 1092364-38-9

Poziotinib

Catalog Number: EVT-253485
CAS Number: 1092364-38-9
Molecular Formula: C23H21Cl2FN4O3
Molecular Weight: 491.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Poziotinib is a quinazoline-based, irreversible, pan-human epidermal growth factor receptor (HER) tyrosine kinase inhibitor. [] It potently inhibits the tyrosine kinase activity of the HER family receptors, including epidermal growth factor receptor (EGFR), HER2, and HER4. [] In scientific research, poziotinib is primarily investigated for its potential as an anticancer agent, particularly in cancers driven by HER family receptor mutations, including non-small cell lung cancer (NSCLC), breast cancer, and gastric cancer. [, , , , , ]

Future Directions
  • Optimizing Dosing and Scheduling: Further studies are needed to determine the optimal dose and schedule of poziotinib to maximize efficacy and minimize toxicity, potentially exploring twice-daily dosing regimens. []
  • Developing Combination Therapies: Research exploring poziotinib in combination with other anti-cancer agents, such as chemotherapy, targeted therapy, or immunotherapy, holds promise for enhancing treatment efficacy and overcoming drug resistance. [, , , , ]
  • Investigating its use in other Cancer Types: Given its potent pan-HER inhibitory activity, poziotinib's potential in treating other cancer types driven by HER family receptor alterations, such as salivary gland cancer and colorectal cancer, warrants further investigation. []
  • Developing Personalized Treatment Strategies: Research on biomarkers that can predict poziotinib response will be crucial for identifying patients who are most likely to benefit from treatment and for tailoring personalized therapy approaches. [, , ]
  • Exploring Drug Delivery Systems: Developing novel drug delivery systems to improve poziotinib's bioavailability and target delivery to tumor cells could enhance its therapeutic efficacy and minimize off-target effects. []
Source and Classification

Poziotinib belongs to a class of drugs known as tyrosine kinase inhibitors. These compounds are designed to interfere with the signaling pathways that promote cancer cell proliferation and survival. The development of poziotinib is part of a broader effort to create targeted therapies that can effectively treat tumors with specific genetic alterations .

Synthesis Analysis

Methods and Technical Details

The synthesis of poziotinib involves a multi-step process that has been refined over time. The initial synthetic route starts from 7-methoxy-4-oxo-3,4-dihydroquinazoline-yl acetate. The synthesis typically includes the following key steps:

  1. Chlorination: The starting material undergoes chlorination to introduce reactive chlorine atoms.
  2. Ammonification: This step involves the reaction with ammonia to form an amine derivative.
  3. Formation of Quinazoline Derivatives: Subsequent reactions lead to the formation of quinazoline derivatives that serve as intermediates.
  4. Final Modifications: Additional modifications, such as nucleophilic substitutions and reductions, are performed to yield the final product .

This synthetic route has been optimized for yield and purity, ensuring that the compound meets the necessary pharmaceutical standards.

Molecular Structure Analysis

Structure and Data

The molecular formula of poziotinib is C19_{19}H18_{18}ClN5_{5}O, and it has a molecular weight of approximately 367.83 g/mol. The structure features a quinazoline core, which is essential for its activity as a tyrosine kinase inhibitor.

  • Key Structural Features:
    • A quinazoline ring system.
    • A chloro substituent that enhances binding affinity to target receptors.
    • Multiple nitrogen atoms that participate in hydrogen bonding interactions with the target kinases.

The three-dimensional conformation of poziotinib allows it to fit into the ATP-binding site of the epidermal growth factor receptor, blocking downstream signaling pathways critical for tumor growth .

Chemical Reactions Analysis

Reactions and Technical Details

Poziotinib's mechanism involves several key chemical reactions:

  1. Covalent Bond Formation: Poziotinib forms covalent bonds with cysteine residues in the active sites of target kinases, leading to irreversible inhibition.
  2. Metabolism: The compound is partially metabolized by cytochrome P450 enzymes, which can affect its pharmacokinetics and potential drug-drug interactions .
  3. Inhibition Studies: In vitro studies have demonstrated its inhibitory effects on various cytochrome P450 isoforms, which are crucial for drug metabolism.

These reactions underscore the importance of understanding both its therapeutic effects and potential interactions with other medications.

Mechanism of Action

Process and Data

Poziotinib exerts its anticancer effects primarily through the inhibition of tyrosine kinases involved in cell signaling pathways that regulate cell proliferation and survival. The mechanism can be summarized as follows:

  1. Targeting Specific Mutations: Poziotinib selectively binds to mutated forms of epidermal growth factor receptor and human epidermal growth factor receptor 2.
  2. Inhibition of Phosphorylation: By binding to these receptors, poziotinib prevents their phosphorylation, disrupting downstream signaling pathways such as the mitogen-activated protein kinase pathway.
  3. Induction of Apoptosis: This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells harboring specific mutations .

Quantitative analyses have shown significant changes in gene expression related to apoptosis when cells are treated with poziotinib, indicating its potential effectiveness in overcoming resistance mechanisms in tumors .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Poziotinib is typically presented as a white to off-white crystalline powder.
  • Solubility: It has limited solubility in water but is soluble in organic solvents like dimethyl sulfoxide.
  • Stability: The compound is stable under normal storage conditions but may degrade under extreme temperatures or humidity.

These properties are crucial for formulating effective dosage forms for clinical use.

Applications

Scientific Uses

Poziotinib is primarily investigated for its role in treating cancers associated with specific genetic mutations. Its applications include:

  • Targeted Therapy for Lung Cancer: Particularly effective against non-small cell lung cancer with epidermal growth factor receptor exon 20 insertions.
  • Combination Therapies: Research is ongoing into combining poziotinib with other agents to enhance therapeutic outcomes and overcome resistance mechanisms .
  • Clinical Trials: Currently undergoing various phases of clinical trials to assess its efficacy against multiple cancer types.

The continued exploration of poziotinib's applications highlights its potential as a valuable tool in precision oncology.

Mechanisms of Action and Target Specificity

Irreversible Covalent Binding to HER Family Tyrosine Kinases

Poziotinib (C₂₃H₂₁Cl₂FN₄O₃) is an orally bioavailable, irreversible pan-human epidermal growth factor receptor (HER) tyrosine kinase inhibitor (TKI). It covalently binds to conserved cysteine residues in the adenosine triphosphate (ATP)-binding pockets of EGFR (HER1), HER2, and HER4 via its acrylamide group. This covalent modification permanently inactivates kinase activity, distinguishing it from reversible inhibitors like gefitinib. Poziotinib’s binding disrupts receptor autophosphorylation and subsequent dimerization, critical for oncogenic signaling. Preclinical studies confirm its inhibition constants (Ki) in the low nanomolar range against EGFR (0.24 nM), HER2 (6.4 nM), and HER4, making it a broad-spectrum ErbB inhibitor [4] [9]. Unlike monoclonal antibodies (e.g., trastuzumab), poziotinib’s small-molecule design enables intracellular kinase domain targeting, particularly relevant for oncogenic mutants resistant to antibody-based therapies [5] [8].

Structural Determinants of Exon 20 Mutation Selectivity

Poziotinib exhibits marked selectivity for EGFR and HER2 exon 20 insertion mutations, which confer resistance to earlier-generation TKIs. Structural analyses reveal that exon 20 insertions (e.g., EGFR D770insNPG or HER2 Y772_A775dup) induce steric hindrance by displacing the αC-helix and phosphate-binding loop (P-loop) into the drug-binding pocket. This reduces accessibility for bulky inhibitors like osimertinib or afatinib. Poziotinib’s compact size (molecular weight: 491.34 Da), halogenated aniline moiety, and flexible acrylamide side chain enable accommodation within this constrained space [4] [7]. Molecular dynamics simulations further demonstrate that "near-loop" insertions (residues A767–P772 in EGFR) retain greater conformational flexibility, allowing poziotinib binding, whereas "far-loop" insertions (after P772) rigidify the pocket, reducing efficacy. Clinically, this translates to a 46% objective response rate (ORR) in near-loop mutants versus 0% in far-loop mutants (p=0.0015) [7] [10].

Table 1: Impact of EGFR Exon 20 Insertion Location on Poziotinib Sensitivity

Insertion LocationResiduesRepresentative MutationsClinical ORRPreferential Binding
Near-loopA767–P772A767V769dupASV, D770N771insSVD46%High (IC50: 1–5 nM)
Far-loopAfter P772H773V774insH, D770N771insG0%Low (IC50: >100 nM)

Inhibition of Downstream Signaling Pathways (MAPK/ERK, PI3K/AKT, STAT3)

By irreversibly inhibiting HER kinases, poziotinib suppresses critical oncogenic cascades:

  • MAPK/ERK Pathway: Phosphorylation of ERK1/2 is inhibited in EGFR exon 20-mutant Ba/F3 cells and patient-derived xenografts (PDXs) at poziotinib concentrations ≥10 nM, reducing proliferation signals [4] [7].
  • PI3K/AKT Pathway: AKT phosphorylation is blocked in HER2-mutant NSCLC and ovarian cancer models. This inhibition is amplified in HER3/HER4-expressing tumors, where poziotinib prevents NRG1 (neuregulin)-induced survival by disrupting HER4-mediated PI3K activation [3] [8].
  • STAT Pathways: In ovarian cancer stem cells (CSCs), poziotinib inhibits HER4-mediated STAT5 phosphorylation, suppressing stemness markers (e.g., OCT4, SOX2) and CSC viability. STAT3 is indirectly inhibited via reduced upstream kinase activity [3].Additionally, poziotinib disrupts non-canonical pathways like Wnt/β-catenin and Notch, contributing to its efficacy in CSC populations [3].

Comparative Kinase Profiling Against Pan-HER Inhibitors

Poziotinib’s kinase inhibition profile differs significantly from other pan-HER TKIs. Broad-spectrum profiling reveals:

  • Enhanced Exon 20 Coverage: Compared to afatinib or neratinib, poziotinib shows 10–100-fold lower IC50 values against EGFR/HER2 exon 20 mutants (1–12 nM vs. 40–500 nM) due to superior steric accommodation [4] [9].
  • Selectivity Over Wild-Type Kinases: While poziotinib inhibits wild-type EGFR (IC50: 0.24 nM), its potency is higher against exon 20 mutants than against WT receptors, reducing off-target effects relative to non-selective inhibitors.
  • Brain Penetrance: Unlike lapatinib, poziotinib effectively crosses the blood-brain barrier, inhibiting HER2+ breast cancer brain metastases in vivo by blocking ERBB1–4 phosphorylation [8].

Table 2: Kinase Selectivity Profile of Poziotinib vs. Other Pan-HER Inhibitors

TargetPoziotinib IC50 (nM)Afatinib IC50 (nM)Osimertinib IC50 (nM)
EGFR WT0.240.515
EGFR Exon 20 Mutant1–540–135103–850
HER2 Exon 20 Mutant6–1210–12114–505
HER4<1020>1000

Data derived from Ba/F3 cell assays and enzymatic studies [4] [5] [9].

Properties

CAS Number

1092364-38-9

Product Name

Poziotinib

IUPAC Name

1-[4-[4-(3,4-dichloro-2-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypiperidin-1-yl]prop-2-en-1-one

Molecular Formula

C23H21Cl2FN4O3

Molecular Weight

491.3 g/mol

InChI

InChI=1S/C23H21Cl2FN4O3/c1-3-20(31)30-8-6-13(7-9-30)33-19-10-14-17(11-18(19)32-2)27-12-28-23(14)29-16-5-4-15(24)21(25)22(16)26/h3-5,10-13H,1,6-9H2,2H3,(H,27,28,29)

InChI Key

LPFWVDIFUFFKJU-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=C(C(=C(C=C3)Cl)Cl)F)OC4CCN(CC4)C(=O)C=C

Synonyms

1-(4-((4-((3,4-dichloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-yl)oxy)piperidin-1-yl)prop-2-en-1-one

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=C(C(=C(C=C3)Cl)Cl)F)OC4CCN(CC4)C(=O)C=C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.